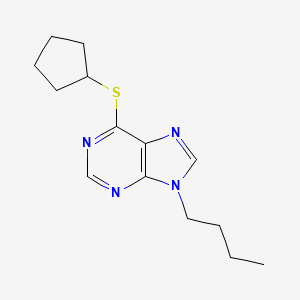
9-Butyl-6-cyclopentylsulfanylpurine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Butyl-6-(cyclopentylthio)-9H-purine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a butyl group at the 9th position and a cyclopentylthio group at the 6th position of the purine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-6-(cyclopentylthio)-9H-purine typically involves multiple steps:
Starting Material: The synthesis begins with a purine derivative, such as 6-chloropurine.
Substitution Reaction: The chlorine atom at the 6th position is substituted with a cyclopentylthio group using a nucleophilic substitution reaction. This step often requires the use of a base like sodium hydride or potassium carbonate in an aprotic solvent such as dimethylformamide.
Alkylation: The 9th position of the purine ring is then alkylated with a butyl group. This can be achieved using butyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of 9-Butyl-6-(cyclopentylthio)-9H-purine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Utilizing large reactors to handle the increased volume of reactants.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing stringent quality control measures to ensure the purity and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
9-Butyl-6-(cyclopentylthio)-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 6th position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Oxidized derivatives of the purine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
9-Butyl-6-(cyclopentylthio)-9H-purine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its potential effects on cellular processes involving purine metabolism.
Medicine: Investigated for its potential therapeutic properties, particularly in cancer research.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9-Butyl-6-(cyclopentylthio)-9H-purine involves its interaction with purine metabolic pathways. The compound can inhibit the utilization of preformed purines for DNA synthesis, thereby affecting cellular proliferation. This mechanism is particularly relevant in cancer research, where the compound’s ability to disrupt DNA synthesis can be leveraged for therapeutic purposes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Butyl-6-thioguanine: Similar in structure but with a thioguanine group instead of a cyclopentylthio group.
6-Mercaptopurine: Lacks the butyl and cyclopentylthio groups but shares the purine core structure.
Uniqueness
9-Butyl-6-(cyclopentylthio)-9H-purine is unique due to the specific combination of the butyl and cyclopentylthio groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
15923-49-6 |
|---|---|
Molekularformel |
C14H20N4S |
Molekulargewicht |
276.40 g/mol |
IUPAC-Name |
9-butyl-6-cyclopentylsulfanylpurine |
InChI |
InChI=1S/C14H20N4S/c1-2-3-8-18-10-17-12-13(18)15-9-16-14(12)19-11-6-4-5-7-11/h9-11H,2-8H2,1H3 |
InChI-Schlüssel |
LUDYBLLLMIXVKJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C=NC2=C1N=CN=C2SC3CCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


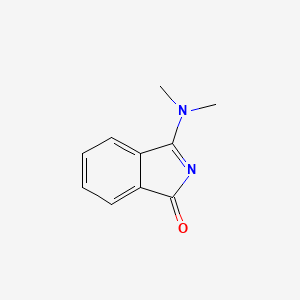
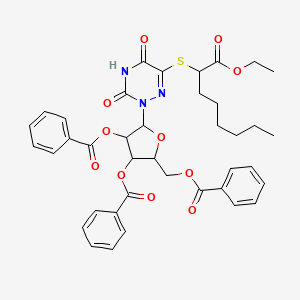
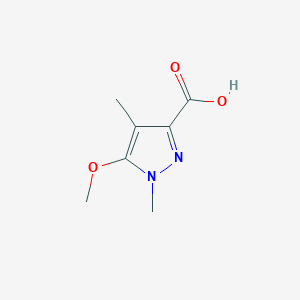
![7-Chloro-3-{[4-(methanesulfonyl)phenyl]sulfanyl}-2-methylindolizine](/img/structure/B12918642.png)

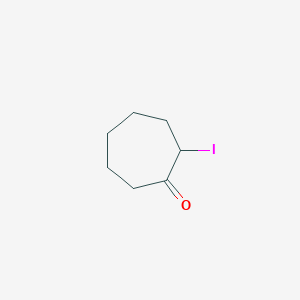
![(2R,3R,4S,5R)-2-[6-(4-aminophenyl)sulfanylpurin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12918661.png)


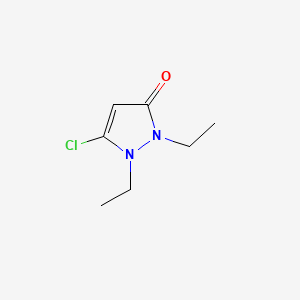
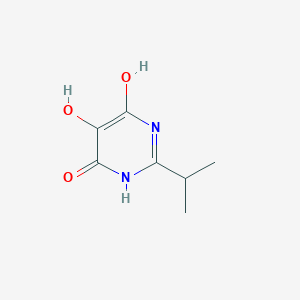
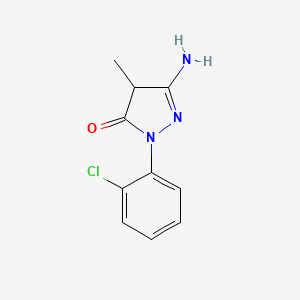
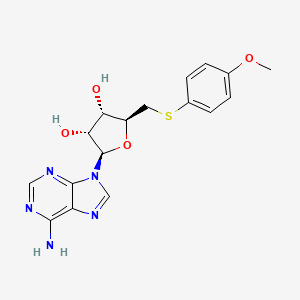
![4-[(3,4-Dichlorobenzyl)sulfanyl]cinnoline](/img/structure/B12918695.png)
